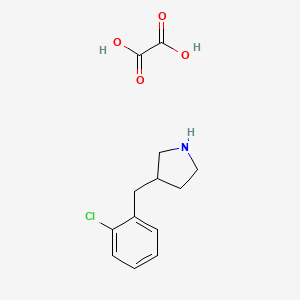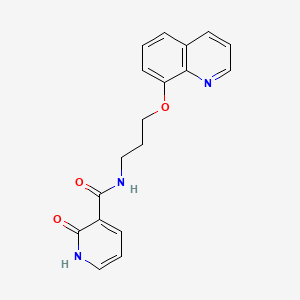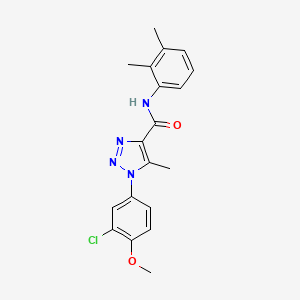
3-(2-Chlorobenzyl)pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzyl)pyrrolidine oxalate, also known as CPBO, is an oxalate ester of the pyrrolidine ring compound. It is a white crystalline solid that has been studied for its various properties, such as its ability to act as a catalyst for organic reactions, as a ligand in coordination chemistry, and as a chelating agent. In addition, CPBO has been studied for its potential applications in the fields of medicine, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Stable Free Radicals in Biomedical Research
- Application : Stable free radicals like sterically shielded nitroxides of the pyrrolidine series are crucial in biophysical and biomedical research, particularly for magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems.
- Research Insight : A study by Dobrynin et al. (2021) suggests a new procedure for preparing a reduction-resistant analog of carboxy-Proxyl, which is significant for its stability in biological applications (Dobrynin et al., 2021).
Coordination Polymers and Complexes
- Application : Pyrrolidine derivatives have been used to form coordination polymers and complexes, which are vital in material science and catalysis.
- Research Insight : Ghosh et al. (2004) demonstrated that pyridine derivatives, when reacted with Zn(II) salts, form coordination polymers and metallomacrocycle complexes (Ghosh et al., 2004).
Synthesis of Complex Heterocyclic Compounds
- Application : Pyrrolidine derivatives are key in synthesizing complex heterocyclic compounds, which have applications in drug development and organic synthesis.
- Research Insight : Dong et al. (2008) achieved the highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, which are important in the creation of pharmacologically active compounds (Dong et al., 2008).
Asymmetric Synthesis
- Application : Pyrrolidine derivatives play a role in asymmetric synthesis, which is crucial for creating compounds with specific chirality, important in drug effectiveness and safety.
- Research Insight : Davis et al. (2008) discussed the synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, a process significant in producing chiral molecules (Davis et al., 2008).
Catalysis and Organic Synthesis
- Application : Pyrrolidine derivatives are used in catalysis and organic synthesis, contributing to the development of new synthetic methods and materials.
- Research Insight : A study by Otero-Fraga et al. (2017) introduced a method to synthesize complex poly-heterocyclic pyrrolidines, demonstrating the versatility of these compounds in organic synthesis (Otero-Fraga et al., 2017).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUHHQDOVDBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)
![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)
![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)
![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)


![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)
![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)

![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)


![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)
![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)